molecular formula C5H4BrIN2 B1287851 3-Bromo-5-iodopyridin-2-amine CAS No. 697300-73-5

3-Bromo-5-iodopyridin-2-amine

Cat. No. B1287851
CAS RN: 697300-73-5
M. Wt: 298.91 g/mol
InChI Key: OYZOHRSCEASBER-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-iodopyridin-2-amine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals and their use in various chemical reactions. The presence of both bromine and iodine atoms in the molecule suggests that it could be a versatile intermediate for further functionalization through various cross-coupling reactions.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 3-Bromo-5-iodopyridin-2-amine, often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-bromo-2-iodopyrimidine, a closely related compound, has been described using palladium-catalyzed reactions with arylboronic acids and alkynylzincs, leading to various substituted pyrimidine compounds . Similarly, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different conditions has been reported, indicating the versatility of halogenated pyridines in forming a range of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodopyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The bromine and iodine substituents on the ring are likely to influence its reactivity and the electronic properties of the molecule. The halogen atoms can participate in halogen bonding and are also suitable leaving groups for further chemical transformations .

Chemical Reactions Analysis

Halogenated pyridines are known to undergo various chemical reactions, including but not limited to palladium-catalyzed cross-coupling reactions, aminocarbonylation, and nucleophilic aromatic substitution (SNAr). For example, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones have been used in aminocarbonylation reactions with amines . Additionally, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved through catalytic amination, demonstrating the selective substitution of different halogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-iodopyridin-2-amine would be influenced by the halogen substituents. These properties include melting and boiling points, solubility, and stability. The presence of iodine and bromine is expected to increase the molecular weight and possibly the density of the compound. The reactivity of the molecule can be tuned by the choice of reaction conditions, as seen in the synthesis of various brominated and iodinated pyridines and pyrimidines .

Scientific Research Applications

Selective Amination and Catalysis

  • Selective Amination of Polyhalopyridines : Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine in high yield and chemoselectivity. This research contributes to the development of efficient and selective amination methods in organic synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Copper-Catalyzed Selective C–N Bond Formation : S. Roy and colleagues (2017) explored copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, achieving excellent yields. Their research highlights the potential of copper catalysis in selective amination, particularly at C-5 in 2-bromo-5-iodopyridine (S. Roy et al., 2017).

Pyridine Derivatives and Functionalization

  • Functionalization of Pyridazin-3(2H)-one Ring : A. Takács et al. (2012) focused on the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, revealing the potential for synthesizing various amides and aminocarbonylation products. This study provides insights into the versatility of halopyridine derivatives in organic synthesis (A. Takács et al., 2012).

  • Synthesis of Pentasubstituted Pyridines : Yong-Jin Wu and team (2022) described the synthesis of unique halopyridine isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating their value in medicinal chemistry research for creating pentasubstituted pyridines (Yong-Jin Wu et al., 2022).

Novel Derivatives and Synthesis Techniques

  • Efficient Synthesis of Novel Pyridine-Based Derivatives : Gulraiz Ahmad and colleagues (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives, demonstrating both the efficiency of this method and the potential biological activities of these compounds (Gulraiz Ahmad et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

3-bromo-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZOHRSCEASBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589870
Record name 3-Bromo-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodopyridin-2-amine

CAS RN

697300-73-5
Record name 3-Bromo-5-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697300-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodopyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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